6-Cyano-4-chromanone

説明

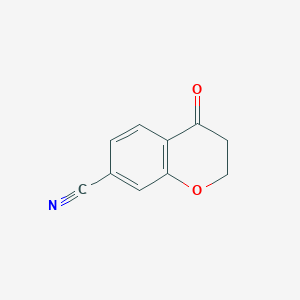

Structure

3D Structure

特性

IUPAC Name |

4-oxo-2,3-dihydrochromene-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCNXPFUOBSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-65-6 | |

| Record name | 6-CYANO-4-CHROMANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 6-Cyano-4-chromanone

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyano-4-chromanone

Abstract

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed examination of a specific derivative, this compound, focusing on its fundamental physicochemical properties. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document synthesizes structural data, predicted and experimental properties, spectroscopic signatures, and robust analytical protocols to offer a comprehensive resource for scientists working with this promising heterocyclic compound.

Introduction: The Chroman-4-one Scaffold in Drug Development

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) framework consists of a benzene ring fused to a dihydropyran ring.[1][2] This structural motif is a key component of many natural products, including flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[3] Unlike the related chromones, chromanones lack a double bond between the C-2 and C-3 positions, a seemingly minor structural variance that results in significant differences in biological activity.[2][3]

The chroman-4-one core is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] The substituent at the 6-position, in this case, a cyano (-C≡N) group, is a potent electron-withdrawing group that can significantly modulate the molecule's electronic properties, receptor binding interactions, and metabolic stability. Therefore, a thorough characterization of this compound is a critical first step in unlocking its full therapeutic potential.

Molecular and Structural Properties

A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological evaluation.

-

Chemical Name: this compound

-

Synonyms: 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Structure:

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Parameters: A Tabulated Summary

The following table summarizes critical physicochemical data. Predicted values are common in early-stage development and are supplemented by standard experimental protocols for definitive characterization.

| Property | Value | Method/Source | Significance in Drug Development |

| Molecular Weight | 173.17 g/mol | Calculated | Impacts diffusion, bioavailability (Lipinski's Rule of 5). |

| Boiling Point | 359.1 ± 42.0 °C | Predicted[10][11] | Indicates volatility and thermal stability. |

| Density | 1.29 ± 0.1 g/cm³ | Predicted[10][11] | Relevant for formulation and process chemistry. |

| Melting Point | Protocol Provided | Experimental | Defines purity, solid-state stability, and aids in identification. |

| Aqueous Solubility | Protocol Provided | Experimental | Crucial for absorption and distribution; poor solubility is a major hurdle in development. |

| pKa | Protocol Provided | Experimental | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding. |

| LogP | Not available | Predicted/Expt. | Measures lipophilicity, which influences membrane permeability and metabolic clearance. |

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for this exact compound are not publicly available, the expected signatures can be reliably predicted based on its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Expected Key Absorptions:

-

~2230 cm⁻¹ (strong, sharp): Corresponds to the C≡N (nitrile) stretching vibration. This is a highly diagnostic peak.[12]

-

~1685 cm⁻¹ (strong): Aromatic ketone C=O stretching vibration. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[13]

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Aryl ether C-O stretching vibration.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~8.1-7.8 (m, 2H): Aromatic protons ortho to the cyano and carbonyl groups.

-

δ ~7.0 (d, 1H): Aromatic proton ortho to the ether oxygen.

-

δ ~4.6 (t, 2H): Methylene protons at the C-2 position (-O-CH₂-), adjacent to the ether oxygen.

-

δ ~2.9 (t, 2H): Methylene protons at the C-3 position (-CH₂-C=O), adjacent to the carbonyl group.

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~191: Carbonyl carbon (C-4).

-

δ ~162: Aromatic carbon attached to the ether oxygen (C-8a).

-

δ ~118: Nitrile carbon (-C≡N).

-

δ ~136-120: Remaining aromatic carbons.

-

δ ~67: Aliphatic carbon adjacent to ether oxygen (C-2).

-

δ ~43: Aliphatic carbon adjacent to carbonyl (C-3).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.0555, confirming the elemental composition of C₁₀H₈NO₂⁺.

Synthesis and Purification Workflow

While multiple synthetic routes to chromanones exist, a common and efficient method involves a Michael addition followed by an intramolecular cyclization.[14][15]

Synthetic Strategy

A plausible and field-proven approach is the tandem oxa-Michael addition/cyclization of a substituted phenol with an appropriate Michael acceptor.[15] For this compound, the synthesis can be envisioned starting from 4-hydroxybenzonitrile and acrylic acid or its derivatives, followed by a Friedel-Crafts-type ring closure.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for chromanone synthesis.[15]

-

Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent like tert-butanol, add a catalytic amount of a base such as potassium carbonate.

-

Michael Addition: Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-24 hours).

-

Work-up & Isolation: Cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure. The resulting crude 3-(4-cyanophenoxy)propanenitrile is purified via flash column chromatography.

-

Cyclization: Treat the purified intermediate with a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, 1.5 eq) in a co-solvent like trifluoroacetic acid (TFA), at 0°C.

-

Finalization: Allow the reaction to warm to room temperature and stir until cyclization is complete (monitored by TLC/LC-MS). Quench the reaction by carefully pouring it onto ice water.

-

Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Final purification is achieved by recrystallization or flash column chromatography.

Purification and Characterization Workflow

Caption: A standard workflow for the purification and quality control of synthesized this compound.

Experimental Protocols for Physicochemical Profiling

Accurate experimental data is non-negotiable for progressing a compound through the drug development pipeline.

Determination of Melting Point

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow heating rate (1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Solubility Assessment (Kinetic)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Assay Plate: In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer to achieve a final concentration of 100 µM (with 1% DMSO).

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate and measure the concentration of the supernatant by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

-

Rationale: This kinetic solubility assay is a high-throughput method that mimics the conditions after intravenous injection and is crucial for early-stage screening.

pKa Determination (UV-Metric Method)

-

Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH. It is suitable for compounds with a chromophore close to an ionizable center.

-

Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol.

-

Titration: Use an automated titrator to perform a multi-wavelength spectrophotometric titration over a wide pH range (e.g., pH 2 to 12).

-

Data Acquisition: At each pH increment, the full UV-Vis spectrum (e.g., 210-400 nm) is recorded.

-

Analysis: The collected spectral data is processed by specialized software that performs factor analysis and non-linear regression to calculate the pKa value(s).

-

Rationale: Knowing the pKa is essential for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and for designing appropriate formulations.

Chemical Reactivity and Stability

The chroman-4-one core is generally stable but possesses reactive sites that are important for both synthetic elaboration and potential metabolic liabilities.

-

Carbonyl Group (C-4): The ketone can undergo typical carbonyl reactions, such as reduction to an alcohol or condensation reactions at the adjacent C-3 position.

-

Aromatic Ring: The electron-withdrawing cyano group deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

-

Stability: The compound should be assessed for stability at different pH values and temperatures, as well as its sensitivity to light (photostability), to determine appropriate storage conditions and predict its shelf-life.

Conclusion: The Role of Physicochemical Properties in Drug Discovery

This compound is a compound built upon a privileged scaffold, suggesting significant potential for biological activity. However, its success as a therapeutic agent is inextricably linked to the physicochemical properties detailed in this guide. Data on solubility, stability, and ionization state are not mere academic exercises; they are critical determinants of a drug's ability to be absorbed, distributed, and reach its intended target in the human body. The protocols and data presented here serve as a foundational blueprint for researchers, enabling informed decision-making and accelerating the journey from a promising molecule to a potential life-saving medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Chromanone and flavanone synthesis [organic-chemistry.org]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound CAS#: 214759-65-6 [m.chemicalbook.com]

- 11. This compound CAS#: 214759-65-6 [amp.chemicalbook.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Cyclohexanone [webbook.nist.gov]

- 14. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Cyano-4-chromanone

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Cyano-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are engaged in the synthesis, characterization, and application of novel chemical entities. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic view of the molecule's structural features. This guide emphasizes the causality behind experimental choices and provides a framework for the spectroscopic evaluation of similar chromanone derivatives.

Introduction

This compound is a derivative of the 4-chromanone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The introduction of a cyano group at the 6-position significantly influences the electronic properties and potential biological interactions of the molecule. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline. This guide will detail the expected spectroscopic signatures of this compound and provide the rationale for their interpretation.

Molecular Structure and Key Features

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyranone ring. The key functional groups that will be interrogated by spectroscopic techniques are:

-

The Carbonyl Group (C=O): A ketone within the pyranone ring.

-

The Aryl Ether Linkage (Ar-O-C): Connecting the benzene and pyranone rings.

-

The Aromatic Ring: A substituted benzene ring.

-

The Cyano Group (C≡N): An electron-withdrawing substituent on the aromatic ring.

-

The Aliphatic Protons: Two methylene groups in the pyranone ring.

The interplay of these features gives rise to a unique spectroscopic fingerprint that allows for the unambiguous identification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. Additionally, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nature of the cyano group will deshield the aromatic protons.

-

Aliphatic Protons:

-

H-2 (δ ≈ 4.6 ppm, triplet): These protons are adjacent to the ether oxygen, resulting in a downfield shift. They will appear as a triplet due to coupling with the H-3 protons.

-

H-3 (δ ≈ 2.9 ppm, triplet): These protons are adjacent to the carbonyl group, which also causes a downfield shift, though to a lesser extent than the ether oxygen. They will appear as a triplet due to coupling with the H-2 protons.

-

-

Aromatic Protons:

-

H-5 (δ ≈ 8.1 ppm, doublet): This proton is ortho to the carbonyl group and will be the most deshielded aromatic proton. It will appear as a doublet.

-

H-7 (δ ≈ 7.8 ppm, doublet of doublets): This proton is meta to the carbonyl group and ortho to the cyano group, leading to a significant downfield shift. It will appear as a doublet of doublets.

-

H-8 (δ ≈ 7.2 ppm, doublet): This proton is adjacent to the ether oxygen and will be the most upfield of the aromatic protons. It will appear as a doublet.

-

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~67 | Carbon adjacent to the ether oxygen. |

| C-3 | ~37 | Carbon adjacent to the carbonyl group. |

| C-4 | ~190 | Carbonyl carbon, significantly downfield. |

| C-4a | ~122 | Aromatic carbon at the ring junction. |

| C-5 | ~129 | Aromatic CH ortho to the carbonyl group. |

| C-6 | ~110 | Aromatic carbon bearing the cyano group (quaternary). |

| C-7 | ~136 | Aromatic CH ortho to the cyano group. |

| C-8 | ~118 | Aromatic CH adjacent to the ether oxygen. |

| C-8a | ~163 | Aromatic carbon attached to the ether oxygen (quaternary). |

| C≡N | ~118 | Cyano group carbon. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common.[1] A small amount of this compound is ground with dry potassium bromide and pressed into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[1]

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Cyano (C≡N) | ~2230 | Stretching (a sharp, medium intensity band) |

| Carbonyl (C=O) | ~1680 | Stretching (a strong, sharp band) |

| Aromatic C=C | 1600-1450 | Ring Stretching |

| Aryl Ether (C-O) | ~1250 | Asymmetric Stretching |

Table 2: Predicted IR Absorption Frequencies for this compound.

The C≡N stretch is a particularly diagnostic peak, appearing in a region of the spectrum that is often free from other absorptions.[2] The C=O stretch will be a strong and sharp absorption, characteristic of a ketone.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis (Predicted)

The molecular formula of this compound is C₁₀H₇NO₂.[4] The exact mass is 173.0477 g/mol .

-

Molecular Ion (M⁺•): The EI mass spectrum should show a molecular ion peak at m/z = 173.

-

Fragmentation Pattern: Chromanones typically undergo characteristic fragmentation patterns. A common fragmentation is the retro-Diels-Alder (RDA) reaction of the pyranone ring. Other significant fragments would arise from the loss of small neutral molecules like CO and HCN.

-

[M - CO]⁺• (m/z = 145): Loss of a carbonyl group.

-

[M - HCN]⁺• (m/z = 146): Loss of hydrogen cyanide.

-

RDA Fragmentation: This would lead to fragments corresponding to the substituted benzene and the pyranone ring components.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust methodology for its structural confirmation. The predicted data presented in this guide, based on the known spectroscopic behavior of the 4-chromanone scaffold and the electronic effects of the cyano substituent, offer a reliable reference for researchers working with this and related compounds. The detailed protocols and interpretation rationale serve as a practical framework for the characterization of novel small molecules in a drug discovery and development setting, ensuring the scientific integrity of subsequent biological and pharmacological evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]

- 3. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Cyano-4-Chromanone: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold

The chroman-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its inherent drug-like properties have made it a focal point for the development of novel therapeutics. This guide delves into the specific potential of a promising derivative, 6-Cyano-4-chromanone, providing a technical framework for researchers and drug development professionals to explore its therapeutic applications. The introduction of a cyano group at the 6-position, an electron-withdrawing moiety, is anticipated to significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This document will serve as a comprehensive resource, outlining potential therapeutic targets, underlying mechanisms, and robust experimental workflows for their validation.

The Anticancer Potential: Targeting Cell Proliferation and Survival

The chromanone scaffold is a recurring motif in compounds exhibiting significant anticancer properties.[1] Derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][4] The presence of the electron-withdrawing cyano group in this compound makes it a compelling candidate for investigation as an anticancer agent.

Proposed Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Recent studies on flavanone and chromanone derivatives have pointed towards the generation of reactive oxygen species (ROS) as a key mechanism for their cytotoxic effects against cancer cells.[3] This increase in intracellular ROS can disrupt mitochondrial function and trigger the intrinsic apoptotic pathway. We hypothesize that this compound may act as a pro-oxidant in the tumor microenvironment, leading to DNA damage and programmed cell death.

Diagram 1: Proposed Anticancer Mechanism of this compound

Caption: Proposed pathway for the anticancer activity of this compound.

Experimental Protocol: Evaluation of Anticancer Activity

This protocol outlines a comprehensive workflow to assess the in vitro anticancer potential of this compound.

1.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., DU145, PC3 for prostate cancer; HCT116, HT-29 for colon cancer).

-

Normal human fibroblast cell line (for cytotoxicity comparison).

-

DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

1.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the observed cytotoxicity is due to apoptosis.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

1.2.3. Intracellular ROS Measurement

-

Objective: To quantify the generation of reactive oxygen species.

-

Procedure:

-

Treat cells with this compound.

-

Load the cells with a fluorescent ROS indicator (e.g., DCFDA).

-

Measure the fluorescence intensity using a fluorometer or flow cytometer.

-

| Parameter | Expected Outcome with this compound Treatment |

| Cell Viability (IC50) | Low micromolar range against cancer cells, higher for normal cells. |

| Apoptosis | Significant increase in Annexin V positive cells. |

| ROS Levels | Dose-dependent increase in intracellular ROS. |

Antimicrobial Applications: A New Frontier

The chromanone scaffold has been identified in compounds with potent antimicrobial activity.[5][6] Molecular docking studies have suggested that these compounds can interact with key microbial enzymes.[5] This presents a compelling case for evaluating this compound as a novel antimicrobial agent.

Potential Microbial Targets

Based on studies of related compounds, potential microbial targets for this compound include:

-

Penicillin-Binding Proteins (PBPs): Essential for bacterial cell wall synthesis.

-

DNA Gyrase: A type II topoisomerase crucial for bacterial DNA replication.

-

Lanosterol 14-alpha-demethylase (CYP51): A key enzyme in fungal ergosterol biosynthesis.

Experimental Workflow: Antimicrobial Screening and Target Identification

Diagram 2: Workflow for Antimicrobial Evaluation

Caption: A stepwise approach to evaluate the antimicrobial properties of this compound.

2.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for turbidity.

-

Anti-Inflammatory Effects: Modulating the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central mediator of the inflammatory response.[7] The anti-inflammatory properties of some chromanone derivatives suggest that this compound could be an inhibitor of this critical pathway.

The NF-κB Signaling Cascade: A Prime Target

The NF-κB pathway, when activated by stimuli like TNF-α, leads to the transcription of pro-inflammatory genes.[7] We propose that this compound may interfere with this cascade, possibly by inhibiting the degradation of IκBα or preventing the nuclear translocation of the p65 subunit.

Experimental Protocol: NF-κB Reporter Assay

-

Objective: To screen for inhibitory activity of this compound on the NF-κB signaling pathway.

-

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter gene.

-

TNF-α (stimulant).

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

-

Enzyme Inhibition: A Avenue for Targeted Therapy

The chromanone scaffold has been shown to be a versatile framework for designing enzyme inhibitors. The electron-withdrawing nature of the cyano group at the 6-position of this compound may enhance its binding affinity to specific enzyme targets.

Sirtuin 2 (SIRT2): A Target in Neurodegenerative Diseases

SIRT2 is a deacetylase implicated in neurodegenerative disorders, and its inhibition is a potential therapeutic strategy.[8] Studies have shown that chroman-4-ones with electron-withdrawing groups at the 6-position are potent and selective SIRT2 inhibitors.[8]

| Compound Feature | Impact on SIRT2 Inhibition | Relevance to this compound |

| Electron-withdrawing group at C6 | Favorable for high potency | The cyano group is strongly electron-withdrawing. |

| Intact Carbonyl Group | Crucial for activity | Present in this compound. |

Monoamine Oxidase B (MAO-B): A Target in Parkinson's Disease

Inhibitors of MAO-B are used in the treatment of Parkinson's disease. C6-substituted chromones have been identified as highly potent and selective reversible inhibitors of MAO-B.[9] This makes this compound a prime candidate for investigation as a novel MAO-B inhibitor.

Phosphodiesterase (PDE): Modulators of Cellular Signaling

While less explored for simple chromanones, some flavonoids containing this core structure have shown inhibitory activity against phosphodiesterases, which are key regulators of intracellular signaling. This presents another potential, albeit more speculative, avenue for investigation.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against SIRT2, MAO-B, and a panel of PDEs.

-

General Procedure:

-

Use commercially available recombinant human enzymes and their respective substrates.

-

Perform the assays in a 96-well plate format.

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

Calculate the IC50 value for each enzyme.

-

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, with a strong rationale for its investigation across multiple disease areas. The evidence-based hypotheses presented in this guide provide a solid foundation for initiating a comprehensive drug discovery program. The outlined experimental protocols offer a clear and actionable path for validating its potential as an anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting agent. Further exploration into its structure-activity relationship (SAR) through the synthesis of analogs will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a novel therapeutic.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds | MDPI [mdpi.com]

- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Cyano-4-Chromanone: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Chromanone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The chroman-4-one (or simply, chromanone) skeleton, a heterocyclic system featuring a benzene ring fused to a dihydropyran ring, is a quintessential example of such a scaffold.[1] Found in numerous natural products, particularly flavonoids, the chromanone core is a versatile and robust starting point for the synthesis of novel therapeutic agents.[1] Its structural rigidity, combined with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.

While the broader chromanone family has been extensively explored, this guide focuses on a specific, high-potential derivative: 6-cyano-4-chromanone . The introduction of a cyano (-C≡N) group at the 6-position of the chromanone ring system offers a unique combination of electronic and steric properties that can be strategically exploited in drug design. This technical guide will provide a comprehensive overview of the this compound scaffold, from its synthesis to its potential applications in various therapeutic areas, supported by detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the core scaffold's properties is fundamental to any drug discovery program.

| Property | Value | Reference |

| CAS Number | 214759-65-6 | N/A |

| Molecular Formula | C₁₀H₇NO₂ | N/A |

| Molecular Weight | 173.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Predicted Boiling Point | 359.1±42.0 °C | N/A |

| Predicted Density | 1.29±0.1 g/cm³ | N/A |

The Strategic Importance of the 6-Cyano Moiety

The cyano group is more than just a simple substituent; it is a powerful pharmacophoric element. Its inclusion in a drug candidate can serve several strategic purposes:

-

Hydrogen Bond Acceptor: The nitrogen atom of the cyano group is a strong hydrogen bond acceptor, enabling potent interactions with biological targets such as enzyme active sites and receptors.

-

Dipole Moment Modulation: The strong electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the aromatic ring, which can enhance binding to target proteins through dipole-dipole or π-π interactions.

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the optimization of activity and selectivity.

-

Synthetic Handle: The cyano group can be chemically transformed into other functionalities, such as amines or carboxylic acids, providing a versatile handle for further library development.

Synthesis of the this compound Core

A robust and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. While various methods exist for the synthesis of 4-chromanones, a practical and scalable two-step approach starting from commercially available 4-cyanophenol is outlined below. This method is based on established chemical principles for the synthesis of the broader class of 4-chromanones.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound production.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4-chromanones.

Step 1: Synthesis of 3-(4-Cyanophenoxy)propanenitrile

-

To a round-bottom flask, add 4-cyanophenol (1 equivalent), acrylonitrile (10 equivalents), anhydrous potassium carbonate (0.05 equivalents), and tert-butanol (0.1 equivalents).

-

Heat the mixture to reflux and stir for 20-40 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess acrylonitrile under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-cyanophenoxy)propanenitrile.

Step 2: Synthesis of this compound

-

Dissolve 3-(4-cyanophenoxy)propanenitrile (1 equivalent) in trifluoroacetic acid (TFA) (5 equivalents).

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Therapeutic Potential and Drug Discovery Applications

The this compound scaffold is a promising starting point for the development of novel therapeutics in several key areas. The following sections outline potential applications, supported by data from closely related chromanone and cyano-containing heterocyclic compounds.

Anticancer Activity

The chromanone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] The strategic placement of a cyano group can further enhance these activities. Structurally related 2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated significant cytotoxic effects.[4]

Hypothetical Drug Discovery Workflow: Anticancer Agents

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Example Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the antiproliferative activity of new compounds.[2]

-

Seed cancer cells (e.g., MCF-7, DU-145, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds (derived from this compound) in culture medium.

-

Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The chromanone scaffold has been successfully utilized to develop potent and selective kinase inhibitors.[5] For example, 3-hydroxychromones have been identified as inhibitors of cyclin-dependent kinases (CDKs).[5] The cyano group is a common feature in many approved kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase active site.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[5]

-

MAP Kinases (e.g., MEK1): Components of the Ras-MAPK signaling cascade, crucial in many cancers.[6]

-

Tyrosine Kinases: A large family of enzymes often implicated in cancer and inflammatory diseases.

Example Quantitative Data for a Related Kinase Inhibitor Class

While specific data for this compound derivatives is not yet published, the following table for 4-anilino-3-quinolinecarbonitriles (which also feature a cyano group directed towards the kinase hinge) illustrates the potency that can be achieved.[6]

| Compound | Target Kinase | IC₅₀ (µM) |

| Compound 3 | MEK1 | 0.018 |

This data highlights the potential for cyano-containing heterocyclic scaffolds to achieve potent kinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Chromanone derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the NF-κB signaling pathway.[7]

Signaling Pathway: NF-κB Inhibition by Chromanone Derivatives

Caption: Potential mechanism of anti-inflammatory action of chromanone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped but highly promising starting point for the development of novel therapeutics. Its straightforward synthesis from commercially available materials, combined with the strategic positioning of a versatile cyano group on a privileged chromanone core, makes it an attractive platform for medicinal chemists. The demonstrated biological activities of structurally related compounds in oncology, inflammation, and kinase inhibition provide a strong rationale for the exploration of this compound-based libraries. Future work should focus on the synthesis and systematic biological evaluation of diverse libraries of derivatives to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Exploration of 6-Cyano-4-Chromanone Derivatives as Potent and Selective Enzyme Inhibitors

This whitepaper serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the emerging potential of 6-cyano-4-chromanone derivatives as a novel class of enzyme inhibitors. We will delve into the strategic rationale for their development, propose robust synthetic methodologies, and outline a systematic approach for their evaluation against key enzymatic targets, thereby paving the way for new therapeutic discoveries.

Executive Summary: The Unexplored Potential of the this compound Scaffold

The 4-chromanone core is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds, including flavonoids and various synthetic molecules with demonstrated therapeutic properties.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel enzyme inhibitors. While various substitutions on the chromanone ring have been extensively explored, leading to the discovery of inhibitors for enzymes such as sirtuin 2 (SIRT2), monoamine oxidase (MAO), and α-glucosidase, the systematic investigation of a cyano group at the 6-position remains a largely untapped area of research.[2][3]

The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, at the C6 position of the 4-chromanone ring is hypothesized to significantly modulate the electronic properties of the entire scaffold. This can lead to enhanced binding affinities and specific interactions with enzyme active sites. Notably, studies on other chromanone derivatives have indicated that electron-withdrawing substituents at the 6-position can be favorable for inhibitory activity, as seen in the case of SIRT2 inhibitors.[3] This guide, therefore, presents a forward-looking perspective on the exploration of this compound derivatives as a promising frontier in enzyme inhibitor discovery.

Strategic Rationale: Why Focus on the 6-Cyano Moiety?

The strategic decision to focus on the 6-cyano substitution is underpinned by several key principles of medicinal chemistry:

-

Modulation of Electronic Properties: The cyano group is a strong electron-withdrawing group, which can significantly alter the electron density distribution across the aromatic ring and the carbonyl group of the chromanone core. This can influence hydrogen bonding capabilities, π-π stacking interactions, and dipole-dipole interactions within an enzyme's active site.

-

Increased Binding Affinity: The cyano group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site. Its linear geometry and compact size allow it to probe narrow channels within a protein that larger functional groups cannot access.

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of the resulting drug candidates.

-

Synthetic Versatility: The cyano group can be a versatile synthetic handle, allowing for further derivatization into other functional groups such as carboxylic acids, amides, or tetrazoles, thereby enabling the exploration of a wider chemical space.

Proposed Synthetic Pathways for this compound Derivatives

The synthesis of the core this compound scaffold can be efficiently achieved through a multi-step process, leveraging established methodologies for 4-chromanone synthesis.[4] A general and adaptable synthetic route is proposed below.

Synthesis of the Core Scaffold: this compound

The synthesis commences with a Michael addition of a suitably protected p-cyanophenol with acrylonitrile, followed by an intramolecular Friedel-Crafts acylation (Hoesch reaction) to construct the chromanone ring.

Caption: Proposed two-step synthesis of the this compound core scaffold.

Diversification of the Scaffold

With the this compound core in hand, a library of derivatives can be generated by introducing substituents at various positions, primarily at C2 and C3, to explore the structure-activity relationship (SAR).

References

- 1. Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Efficient Synthesis of 6-Cyano-4-chromanone: An Application Note for Researchers

Introduction: The Significance of the Chromanone Scaffold in Modern Drug Discovery

The chroman-4-one framework is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds, both of natural and synthetic origin.[1][2] Its structural rigidity and synthetic accessibility have made it a cornerstone in medicinal chemistry. Chromanone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The introduction of a cyano group at the 6-position, as in 6-Cyano-4-chromanone, can significantly modulate the electronic properties and biological activity of the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4] This application note provides a detailed, efficient, and reliable two-step protocol for the synthesis of this compound, intended for researchers and professionals in drug development and organic synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the readily available 4-cyanophenol. The first step involves a base-catalyzed Michael addition of 4-cyanophenol to acrylonitrile, yielding the intermediate 3-(4-cyanophenoxy)propanenitrile. The subsequent and final step is an acid-catalyzed intramolecular cyclization of this intermediate, a reaction analogous to the Houben-Hoesch reaction, to afford the target compound, this compound.[5]

Caption: Two-step synthesis of this compound.

Part 1: Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-cyanophenoxy)propanenitrile (Michael Addition)

Reaction Principle: This reaction is a nucleophilic addition of the phenoxide ion of 4-cyanophenol to the electron-deficient alkene of acrylonitrile. The use of a catalytic amount of a weak base, such as potassium carbonate, facilitates the deprotonation of the phenol, initiating the reaction.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Cyanophenol | 119.12 | 5.95 g | 50.0 |

| Acrylonitrile | 53.06 | 3.45 mL (2.76 g) | 52.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 0.35 g | 2.5 |

| tert-Butanol | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (5.95 g, 50.0 mmol), potassium carbonate (0.35 g, 2.5 mmol), and tert-butanol (50 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.

-

Add acrylonitrile (3.45 mL, 52.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82-83°C) and maintain for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (starting with 9:1) to afford 3-(4-cyanophenoxy)propanenitrile as a white solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound (Intramolecular Cyclization)

Reaction Principle: This step involves an intramolecular electrophilic aromatic substitution, which is a variation of the Houben-Hoesch reaction. In the presence of a strong acid, the nitrile group of 3-(4-cyanophenoxy)propanenitrile is protonated, forming a highly electrophilic nitrilium ion. This electrophile then attacks the electron-rich ortho position of the benzene ring, leading to cyclization. Subsequent hydrolysis of the resulting imine during aqueous workup yields the desired ketone, this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-(4-cyanophenoxy)propanenitrile | 172.18 | 6.88 g | 40.0 |

| Trifluoromethanesulfonic acid (TfOH) | 150.08 | 5.3 mL (9.0 g) | 60.0 |

| Trifluoroacetic acid (TFA) | 114.02 | 15.4 mL (22.8 g) | 200.0 |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-(4-cyanophenoxy)propanenitrile (6.88 g, 40.0 mmol) in trifluoroacetic acid (15.4 mL, 200.0 mmol).

-

Cool the solution to 0°C in the ice bath.

-

Slowly add trifluoromethanesulfonic acid (5.3 mL, 60.0 mmol) to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

-

Upon completion, carefully pour the reaction mixture into 200 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (hexane:ethyl acetate, 4:1) to yield this compound as a crystalline solid.

Expected Yield: 65-75%

Part 2: Mechanistic Insights

Mechanism of Michael Addition

Caption: Mechanism of the base-catalyzed Michael addition.

The reaction is initiated by the deprotonation of 4-cyanophenol by potassium carbonate to form the more nucleophilic phenoxide ion. This phenoxide then attacks the β-carbon of acrylonitrile in a conjugate addition fashion. The resulting enolate intermediate is then protonated by a proton source, typically water present in trace amounts or from the workup, to yield the final product, 3-(4-cyanophenoxy)propanenitrile.

Mechanism of Intramolecular Houben-Hoesch Cyclization

Caption: Mechanism of the acid-catalyzed intramolecular cyclization.

The strong acids, trifluoromethanesulfonic acid and trifluoroacetic acid, protonate the nitrogen atom of the nitrile group, forming a highly reactive nitrilium ion. This species acts as a potent electrophile. The aromatic ring then attacks the electrophilic carbon of the nitrilium ion in an intramolecular Friedel-Crafts-type acylation. The resulting cationic intermediate loses a proton to restore aromaticity, forming a cyclic imine. Finally, hydrolysis of this imine during the aqueous workup furnishes the desired this compound.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound, a valuable building block in medicinal chemistry. The protocol is designed to be reproducible and scalable, providing researchers with a reliable method to access this important intermediate. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding in troubleshooting and optimization. The availability of this protocol will facilitate the exploration of novel chromanone-based compounds with potential therapeutic applications.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

One-Pot Synthesis of Substituted 4-Chromanone Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chromanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This central role in medicinal chemistry has driven the development of efficient synthetic methodologies for the construction of substituted 4-chromanone derivatives. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This guide provides a detailed overview of contemporary one-pot strategies for the synthesis of substituted 4-chromanones, complete with in-depth mechanistic insights and step-by-step experimental protocols.

Introduction: The Significance of the 4-Chromanone Core

The 4-chromanone framework, a bicyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a cornerstone in the design and discovery of new therapeutic agents.[1] Its structural rigidity and the potential for substitution at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. The diverse biological activities associated with 4-chromanone derivatives have established them as critical building blocks in drug development programs.[1][2] Consequently, the development of robust and versatile synthetic routes to access these valuable compounds is of paramount importance to the chemical and pharmaceutical sciences.

Strategic Approaches to One-Pot 4-Chromanone Synthesis

This guide will focus on three prominent and effective one-pot strategies for the synthesis of substituted 4-chromanone derivatives:

-

Base-Catalyzed Condensation of 2'-Hydroxyacetophenones with Aldehydes

-

Visible-Light-Mediated Radical Cyclization of o-Allyloxylarylaldehydes

-

Tandem Michael Addition and Intramolecular Cyclization of Phenols

Each of these methodologies offers distinct advantages and is suited for the synthesis of different classes of substituted 4-chromanones.

Methodology 1: Base-Catalyzed Condensation of 2'-Hydroxyacetophenones with Aldehydes

This classical yet highly effective one-pot method involves the condensation of a 2'-hydroxyacetophenone with an aldehyde, proceeding through a sequential aldol condensation and intramolecular oxa-Michael addition.[3][4] The use of microwave irradiation can significantly accelerate the reaction, leading to the rapid and efficient synthesis of 2-substituted and 2,3-disubstituted 4-chromanones.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the methyl group of the 2'-hydroxyacetophenone by a base, typically a hindered amine like diisopropylamine (DIPA), to form an enolate. This enolate then undergoes an aldol addition to the aldehyde, forming a β-hydroxyketone intermediate. Subsequent deprotonation of the phenolic hydroxyl group facilitates an intramolecular oxa-Michael addition, where the resulting phenoxide attacks the α,β-unsaturated ketone to form the 4-chromanone ring.

Experimental Protocol

General Procedure for the One-Pot Synthesis of 2-Aryl-4-Chromanones:

-

To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone (1.0 equiv.), the desired aromatic aldehyde (1.1 equiv.), and anhydrous ethanol (0.4 M solution).

-

Add diisopropylamine (DIPA) (1.1 equiv.) to the mixture.

-

Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.[5]

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chromanone.[5]

Data Summary: Scope of the Reaction

| Entry | 2'-Hydroxyacetophenone | Aldehyde | Product | Yield (%) |

| 1 | 2'-Hydroxyacetophenone | Benzaldehyde | 2-Phenyl-4-chromanone | 78 |

| 2 | 2'-Hydroxy-5'-methoxyacetophenone | 4-Chlorobenzaldehyde | 6-Methoxy-2-(4-chlorophenyl)-4-chromanone | 85 |

| 3 | 2'-Hydroxy-3',5'-dimethylacetophenone | Hexanal | 6,8-Dimethyl-2-pentyl-4-chromanone | 17 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Workflow Diagram

References

- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Evaluation of 6-Cyano-4-chromanone in Cell-Based Anticancer Assays

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chroman-4-one (chromanone) heterocyclic ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring flavonoids and their synthetic analogs.[1] Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] The anticancer properties of chromanone derivatives are diverse, with studies reporting induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation across a variety of human cancer cell lines.[3][4][5][6]

Mechanistically, the cytotoxic effects of some chromanones have been linked to the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[5] Furthermore, specific derivatives have been shown to modulate key signaling pathways involved in cancer progression.[4][7] The versatility of the chromanone structure allows for substitutions at various positions, which can significantly influence its biological activity and selectivity for cancer cells over normal, healthy cells.[3][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Cyano-4-chromanone, a specific derivative, in a panel of robust cell-based assays to characterize its potential as an anticancer agent. The protocols herein are designed to be self-validating systems, providing a clear framework for determining cytotoxicity, elucidating the mechanism of cell death, and identifying potential molecular targets.

Part 1: Initial Cytotoxicity Screening

The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This allows for the calculation of key quantitative parameters, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. We present two robust, complementary methods for this purpose: the Sulforhodamine B (SRB) assay and the MTT assay.

The Sulforhodamine B (SRB) Assay: A Measure of Total Cellular Protein

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of viable cells.[10] This assay is independent of cellular metabolic activity, making it less susceptible to interference from compounds that might alter mitochondrial function without being directly cytotoxic.[10]

Caption: General workflow for the SRB cytotoxicity assay.

-

Cell Plating:

-

Harvest cancer cells during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[8]

-

Dilute the cell suspension to the optimal seeding density (empirically determined for each cell line, typically 5,000-20,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with media only for background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be consistent across all treatments and typically ≤ 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

-

Return the plate to the incubator for 48 to 72 hours.

-

-

Cell Fixation and Staining:

-

After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant and incubate for 1 hour at 4°C.[10] This fixes the cells to the plate.

-

Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, media components, and unbound cells.[9]

-

Allow the plates to air dry completely at room temperature.

-

-

Dye Staining and Measurement:

-

Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.[9]

-

Incubate at room temperature for 15-30 minutes, protected from light.[10]

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[9]

-

Again, allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

-

Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

-

Measure the optical density (OD) at a wavelength between 510 and 565 nm using a microplate reader.[9][10]

-

-

Data Analysis:

-

Subtract the average OD of the media-only blank wells from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

-

Cell Plating and Compound Treatment:

-

MTT Addition and Incubation:

-

After the 48-72 hour drug incubation period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each well.[14][15]

-

Return the plate to the incubator and incubate for 2 to 4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in the wells containing viable cells.[15]

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution to each well. Common solubilizing agents include DMSO, acidified isopropanol, or a solution of SDS in HCl.[14]

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan solution at a wavelength of approximately 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise.

-

Perform data analysis as described in Step 5 of the SRB Assay Protocol to calculate percentage viability and the IC50 value.

-

| Parameter | SRB Assay | MTT Assay |

| Principle | Measures total cellular protein content | Measures mitochondrial dehydrogenase activity |

| Endpoint | Colorimetric (Absorbance ~510-565 nm) | Colorimetric (Absorbance ~570 nm) |

| Advantages | Independent of metabolic state, stable endpoint, good linearity.[10][16] | Widely used, reflects metabolic health. |

| Considerations | Requires fixation and multiple washing steps. | Can be influenced by compounds affecting mitochondrial respiration. |

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next crucial step is to determine how it kills cancer cells. The primary modes of programmed cell death are apoptosis and necrosis. Apoptosis is a highly regulated process critical for eliminating damaged cells, and many anticancer drugs function by inducing it.[17][18]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[20] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]

By using both stains simultaneously, we can differentiate four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells (primarily): Annexin V-negative and PI-positive.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 to 48 hours. Include an untreated or vehicle control.

-

-

Cell Harvesting:

-

After treatment, collect both the floating cells (from the supernatant) and the adherent cells.

-

To harvest adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Combine these with the cells from the supernatant.

-

Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

-

-

Flow Cytometry Analysis:

-